benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a hybrid molecule combining a benzofuran moiety with a substituted 4,5-dihydroimidazole ring linked via a methanone group. The ethylthio (-S-C₂H₅) substituent at the 2-position of the imidazoline ring may influence lipophilicity, bioavailability, and target interactions.
Properties
IUPAC Name |
1-benzofuran-2-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNOCRDNFQPMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The imidazole ring can be introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives often involves various methods, including condensation reactions and cyclization processes. For instance, the compound can be synthesized via the reaction of benzofuran with imidazole derivatives under specific conditions. The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Properties
Benzofuran derivatives have shown promising antimicrobial activity against a range of pathogens. A study highlighted the antimicrobial efficacy of substituted benzofurans against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
Research indicates that benzofuran derivatives possess anticancer properties. Compounds with a similar structure have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imidazole moiety is particularly significant as it enhances the interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Some studies have reported that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .
Therapeutic Potential
The therapeutic applications of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone extend to various fields:
- Antimicrobial Agents : Given their effectiveness against resistant strains of bacteria and fungi, these compounds could be developed into new antimicrobial therapies.
- Anticancer Drugs : The cytotoxicity observed in cancer cell lines suggests that further development could lead to effective anticancer agents.
- Anti-inflammatory Medications : Their ability to modulate inflammatory responses positions them as potential treatments for chronic inflammatory conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects . The imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes and contributing to its antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares key structural and synthetic aspects of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone with related compounds:
Key Observations:
Core Heterocycles : The target compound and the analog in share the 4,5-dihydroimidazole core, whereas and feature oxidized (5-oxo) or fused (benzoimidazole) variants.
Substituent Diversity: The ethylthio group in the target compound is a smaller alkylthio substituent compared to the 3-fluorobenzylthio group in , which introduces steric bulk and electronic effects from the fluorine atom.
Benzofuran vs. Other Moieties : While the target compound uses benzofuran-2-yl, attaches benzofuran to a pyrazole ring, and replaces benzofuran with a benzodioxole group. These differences impact π-π stacking and solubility.
Biological Activity
Benzofuran derivatives, including benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound features a benzofuran moiety linked to an ethylthio-substituted imidazole. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological activity.
Biological Activities
1. Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. Studies have shown that compounds with a benzofuran core exhibit significant activity against various bacterial strains and fungi. For instance, a series of benzofuran derivatives demonstrated potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| 1 | S. aureus | 3.12 |
| 2 | E. coli | 6.25 |
| 3 | M. tuberculosis | 8 |
2. Anticancer Activity
Research indicates that benzofuran derivatives possess anticancer properties. For example, compounds derived from benzofuran have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported that specific derivatives exhibited IC50 values as low as 11 μM against human ovarian cancer cells .
Table 2: Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | A2780 (Ovarian) | 11 |
| B | MCF7 (Breast) | 12 |
3. Anti-inflammatory and Analgesic Effects
Benzofuran derivatives have also been evaluated for their anti-inflammatory and analgesic effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain .
The biological activities of benzofuran derivatives are attributed to their ability to interact with various biological targets. For instance, the presence of the methanone group in the structure is believed to enhance binding affinity to specific receptors involved in pain and inflammation pathways . Additionally, the ethylthio substitution may play a role in modulating the pharmacokinetic properties of the compound.
Case Studies
Case Study 1: Antimicrobial Evaluation
A research team synthesized a series of benzofuran derivatives and tested them against M. tuberculosis H37Rv strains. The most active compound displayed an MIC of 8 μg/mL, indicating strong potential for development as an antitubercular agent .
Case Study 2: Anticancer Screening
In a study focused on ovarian cancer, several benzofuran derivatives were screened for cytotoxicity against A2780 cells. Compounds with specific substitutions on the benzofuran ring showed significant inhibition of cell growth, suggesting their potential as anticancer agents .
Q & A
Q. Key Optimization Factors :
- Reaction temperature : 60–80°C for imidazole ring closure.
- Catalysts : Use of microwave-assisted synthesis to reduce reaction time by 40% .
- Yield Improvement : Solvent-free conditions for thioether formation improve yields to ~85% .
Advanced Question: How can computational methods predict binding interactions with biological targets?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., tubulin or kinases). The ethylthio group’s hydrophobicity may enhance binding to hydrophobic pockets .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Analyze hydrogen bonds, RMSD, and binding free energy (MM/PBSA) .
SAR Insights : Replace the ethylthio group with bulkier substituents (e.g., trifluoromethyl) to evaluate steric effects on binding affinity. Compare docking scores with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
